N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide
Overview
Description
N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is an organic compound that belongs to the class of amides. This compound features a tert-butyl group, a furan ring, and an acetamide moiety, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide typically involves the reaction of tert-butylamine with 2-furylmethylamine and acetic anhydride. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Compounds with different alkyl or aryl groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-[(2-thienylmethyl)amino]acetamide: Similar structure with a thiophene ring instead of a furan ring.
N-(tert-butyl)-2-[(2-pyridylmethyl)amino]acetamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can participate in specific interactions and reactions that are not possible with other heterocyclic rings like thiophene or pyridine.
Properties
IUPAC Name |
N-tert-butyl-2-(furan-2-ylmethylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)13-10(14)8-12-7-9-5-4-6-15-9/h4-6,12H,7-8H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJFMOBMRODGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CNCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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